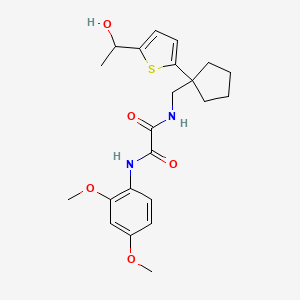

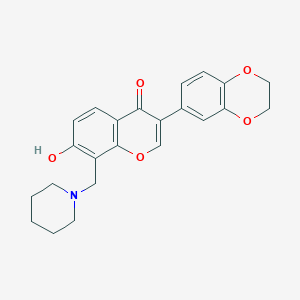

![molecular formula C21H19N3O2S B2941577 N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021260-42-3](/img/structure/B2941577.png)

N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have been highlighted as potential antiproliferative agents . They act through kinase inhibition, tubulin inhibition, and other molecular mechanisms of action .

Synthesis Analysis

In the search for new anti-mycobacterial agents, imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been designed, in silico ADMET predicted and synthesized . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC and MS spectral analysis .

Molecular Structure Analysis

The molecular structure of “N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is based on the imidazo[2,1-b]thiazole scaffold . This scaffold is a well-known fused five-membered heterocycle and is one of the most promising and versatile moieties in the area of medicinal chemistry .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives have been synthesized through various chemical reactions . For instance, a greener and direct approach to the efficient synthesis of fused heterocyclic ring system benzo [4,5]imidazo [2,1- b ]thiazoles via C–N and C–S bond formation in catalyst-free conditions has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” can be inferred from its molecular structure and the properties of its parent compounds .

Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide, focusing on unique applications:

Anti-Mycobacterial Agents

Imidazo[2,1-b]thiazole derivatives have been identified as important compounds in the search for new anti-mycobacterial agents. Research has shown that these compounds can be designed and synthesized to target mycobacterial infections effectively .

Optical Limiting Properties

The imidazo[2,1-b]thiazole ring system has been studied for its optical limiting properties. This involves the design and synthesis of organic molecules where the imidazo[2,1-b]thiazole acts as an electron acceptor in donor–acceptor–donor (D–A–D) type molecules, which can enrich optical limiting performance .

Anti-Proliferative Potential Against Cancer

New imidazo[2,1-b]thiazole-based aryl hydrazones have been synthesized and evaluated for their anti-proliferative potential against a panel of human cancer cell lines. Some compounds have shown promising cytotoxicity against breast cancer cell lines .

Wirkmechanismus

Target of Action

The primary target of N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the cell.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby affecting the synthesis of pantothenate and, consequently, coenzyme A.

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the pantothenate and coenzyme A biosynthesis pathway . This disruption leads to a decrease in the levels of coenzyme A, a crucial cofactor in numerous enzymatic reactions, including the Krebs cycle and fatty acid metabolism. The downstream effects include a disruption in energy production and other metabolic processes that rely on these pathways.

Result of Action

The compound has shown promising activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range . It selectively inhibits Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria, suggesting a specific action against this pathogen .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-3-14-6-4-5-7-17(14)22-20(25)19-13-27-21-23-18(12-24(19)21)15-8-10-16(26-2)11-9-15/h4-13H,3H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSXSBXJGYODPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2941495.png)

![N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2941496.png)

![N,N-bis(4-methoxyphenyl)-4-[(E)-2-[2,4,5-tris[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]aniline](/img/structure/B2941500.png)

![2-Chloro-1-[3-(oxolan-3-yl)azepan-1-yl]ethanone](/img/structure/B2941502.png)

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2941504.png)

![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2941506.png)

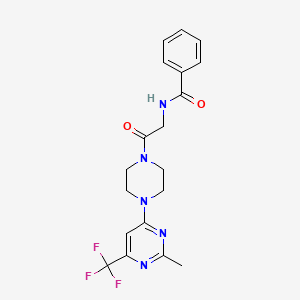

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2941510.png)